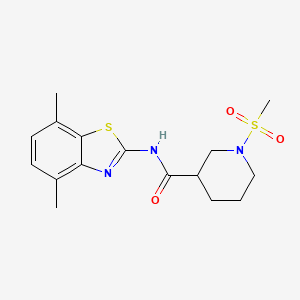

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide

Description

N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide is a synthetic small molecule featuring a benzothiazole core fused to a substituted piperidine ring. The benzothiazole moiety (4,7-dimethyl-1,3-benzothiazol-2-yl) is characterized by methyl groups at positions 4 and 7 of the benzene ring, which may enhance lipophilicity and influence binding interactions. The piperidine ring is functionalized at position 1 with a methanesulfonyl group (SO₂CH₃), which can modulate electronic properties and solubility, and at position 3 with a carboxamide linker to the benzothiazole.

Properties

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S2/c1-10-6-7-11(2)14-13(10)17-16(23-14)18-15(20)12-5-4-8-19(9-12)24(3,21)22/h6-7,12H,4-5,8-9H2,1-3H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNVDFYCUVBTQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3CCCN(C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the piperidine ring and the methanesulfonyl group. Common reagents used in these reactions include sulfur, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle Modifications

- Piperidine vs. Pyrrolidine’s smaller size may reduce steric hindrance in certain targets .

Sulfonyl Group Variations

- Methanesulfonyl vs.

- Tosyl vs. Methanesulfonyl : Tosyl groups (e.g., in hypothetical analogues) add a phenyl ring, increasing hydrophobicity but risking metabolic instability.

Additional Substituents

- Pyridinylmethyl Group : The analogue’s pyridinylmethyl substituent introduces a basic nitrogen, enabling hydrogen bonding or ionic interactions absent in the target compound. However, this increases molecular weight (MW = 512.67 g/mol vs. ~393.47 g/mol for the target) and may reduce bioavailability .

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Implications |

|---|---|---|---|---|

| N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide | C₁₆H₂₂N₃O₃S₂ | 393.47 (calculated) | 4,7-Dimethylbenzothiazole; methanesulfonyl-piperidine | Enhanced lipophilicity; moderate solubility due to sulfonyl group |

| N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide | C₂₄H₂₄N₄O₃S₃ | 512.67 | Thiophene-sulfonyl; pyrrolidine; pyridinylmethyl | Increased aromatic interactions; higher MW may limit bioavailability |

| N-(1,3-benzothiazol-2-yl)-1-(tosyl)piperidine-3-carboxamide (hypothetical) | C₁₉H₁₉N₃O₃S₂ | 417.50 (calculated) | Tosyl group; unsubstituted benzothiazole | Higher hydrophobicity; potential metabolic instability |

Research Findings and Limitations

- Synthetic and Crystallographic Data : The SHELX software suite (e.g., SHELXL, SHELXD) is widely used for crystallographic refinement of such compounds, suggesting robust structural characterization methods .

- Pharmacological Data: No activity data are provided in the evidence. Further studies are needed to evaluate kinase inhibition, antimicrobial activity, or ADME properties.

- Structural Insights : The methanesulfonyl group in the target compound may improve metabolic stability compared to bulkier sulfonyl groups, while the dimethylbenzothiazole could enhance target selectivity.

Biological Activity

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C21H24N4O3S2

- Molecular Weight : 444.6 g/mol

- CAS Number : 1219140-65-4

The compound features a benzothiazole core, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the benzothiazole core and subsequent modifications to introduce the methanesulfonyl and piperidine moieties.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. The following table summarizes key findings from research on its biological activity against various cancer cell lines:

| Cell Line | Assay Type | IC50 (µM) | Effect Observed |

|---|---|---|---|

| A431 | MTT Assay | 2.5 | Significant inhibition of cell proliferation |

| A549 | MTT Assay | 3.0 | Induction of apoptosis |

| H1299 | MTT Assay | 2.8 | Reduced migration |

The compound has shown significant inhibition of cell proliferation in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. Studies using mouse monocyte macrophages (RAW264.7) assessed the expression levels of inflammatory cytokines such as IL-6 and TNF-α:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | Effect |

|---|---|---|---|

| IL-6 | 150 | 50 | Significant reduction |

| TNF-α | 200 | 70 | Significant reduction |

The results indicate that treatment with the compound significantly reduces the levels of pro-inflammatory cytokines.

The proposed mechanism of action for this compound involves:

- Inhibition of Cell Proliferation : The compound interferes with signaling pathways critical for cancer cell survival, including the AKT and ERK pathways.

- Induction of Apoptosis : Flow cytometry analysis indicates that the compound promotes apoptosis in treated cancer cells.

- Reduction of Inflammatory Mediators : The compound modulates inflammatory responses by decreasing cytokine production in macrophages.

Case Studies and Research Findings

A notable study published in Nature Reviews Cancer highlighted the dual role of benzothiazole derivatives in targeting both cancer cells and inflammatory pathways. The study emphasized that modifications to the benzothiazole structure can enhance both anticancer and anti-inflammatory activities, positioning compounds like this compound as promising candidates for further development in cancer therapy.

Another investigation conducted by Kamal et al. (2020) found that compounds similar to N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine exhibited potent activity against various cancer types while minimizing adverse effects on normal cells.

Q & A

Q. What are the typical synthetic routes for N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide?

- Methodological Answer : The synthesis involves multi-step organic reactions:

Formation of the benzothiazole core : Start with o-aminothiophenol derivatives and aldehydes under oxidative conditions to construct the 4,7-dimethyl-1,3-benzothiazole moiety .

Coupling with piperidine carboxamide : Use amide bond formation via activated carboxylic acids (e.g., acid chlorides) or coupling reagents (e.g., EDC/HOBt) to attach the piperidine-3-carboxamide group .

Sulfonylation : Introduce the methanesulfonyl group using methanesulfonyl chloride in the presence of a base like triethylamine or pyridine .

Critical parameters include temperature control (0–25°C for sulfonylation), solvent selection (DMF or dichloromethane), and reaction time optimization to prevent side reactions .

Q. How is the compound purified and characterized in academic research?

- Methodological Answer :

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

- Characterization :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm aromatic protons (δ 7.0–8.5 ppm for benzothiazole), aliphatic protons (δ 1.5–3.5 ppm for piperidine), and sulfonyl group integration .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Q. What reagents and conditions are critical for maintaining functional group integrity during synthesis?

- Methodological Answer :

- Hydrolysis-sensitive groups : Avoid strong bases (e.g., NaOH) unless necessary; use mild conditions (room temperature, short reaction times) for amide bond formation .

- Reductions : Lithium aluminum hydride (LiAlH₄) for selective reduction of esters without affecting sulfonamides .

- Acid-sensitive groups : Replace HCl with acetic acid for pH adjustments during workup .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize epimerization?

- Methodological Answer :

- Design of Experiments (DoE) : Use fractional factorial designs to test variables like temperature, solvent polarity, and catalyst loading. For example, optimize sulfonylation by varying base equivalents (1.1–2.0 eq) and monitoring yield via HPLC .

- Epimerization Control :

- Low-temperature reactions (0–5°C) to stabilize stereochemistry .

- Chiral HPLC (e.g., Chiralpak IA column) to separate and quantify epimers, as minor chromatographic changes (e.g., buffer pH) can resolve co-eluting isomers .

Q. How are reaction kinetics and mechanisms studied for key transformations (e.g., sulfonylation)?

- Methodological Answer :

- In-situ Monitoring : Use FTIR or Raman spectroscopy to track sulfonyl chloride consumption by observing S=O stretch (1360–1390 cm⁻¹) .

- Kinetic Modeling : Pseudo-first-order kinetics under excess methanesulfonyl chloride; calculate rate constants (k) at varying temperatures to derive activation energy (Eₐ) via Arrhenius plots .

Q. What strategies resolve contradictions in impurity profiling during scale-up?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (80°C), light (UV), and humidity to identify degradation products. Compare impurity profiles using LC-MS and NMR .

- Process-Related Impurities :

- Unidentified impurities : Use preparative HPLC to isolate unknowns, followed by 2D NMR (COSY, HSQC) for structural elucidation .

- Byproducts : Trace residual solvents (e.g., DMF) via GC-MS and optimize washing steps (e.g., ethyl acetate/water partitioning) .

Q. How can structural analogs be designed to explore structure-activity relationships (SAR)?

- Methodological Answer :

- Core Modifications :

- Replace the benzothiazole with benzo[d]imidazole to assess π-π stacking interactions .

- Vary the piperidine substituents (e.g., methyl vs. ethyl groups) to study steric effects on target binding .

- Biological Evaluation :

- In vitro assays : Test analogs for enzyme inhibition (IC₅₀) or cytotoxicity (MTT assay) against relevant cell lines .

- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases) and prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.